molecular formula C16H20F2N4O B2700749 2-[5-(3,3-Difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine CAS No. 2415526-43-9

2-[5-(3,3-Difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine

Cat. No.: B2700749
CAS No.: 2415526-43-9
M. Wt: 322.36
InChI Key: VYHBBTOLNYFDGY-UHFFFAOYSA-N
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Description

2-[5-(3,3-Difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine is a complex organic compound characterized by its unique structure, which includes a difluorocyclobutyl group and a pyrimidinyl-substituted hexahydropyrrolopyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,3-Difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Difluorocyclobutyl Group: This can be achieved through a cyclization reaction involving a suitable difluorinated precursor.

    Construction of the Hexahydropyrrolopyrrole Core: This step often involves a series of cyclization and reduction reactions.

    Introduction of the Pyrimidinyl Group: This is typically done through a nucleophilic substitution reaction, where the pyrimidinyl group is introduced onto the hexahydropyrrolopyrrole core.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,3-Difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinyl or cyclobutyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-[5-(3,3-Difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine can be used to study the effects of fluorinated compounds on biological systems. Its potential as a drug candidate can be explored through various in vitro and in vivo assays.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may confer specific biological activities, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 2-[5-(3,3-Difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(3,3-Difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine: shares similarities with other fluorinated cyclobutyl compounds and pyrimidinyl-substituted heterocycles.

    Other fluorinated cyclobutyl compounds: These compounds often exhibit unique chemical and biological properties due to the presence of fluorine atoms.

    Pyrimidinyl-substituted heterocycles: These compounds are commonly found in pharmaceuticals and agrochemicals due to their biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of a difluorocyclobutyl group with a pyrimidinyl-substituted hexahydropyrrolopyrrole core. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N4O/c1-10-2-3-19-15(20-10)22-8-12-6-21(7-13(12)9-22)14(23)11-4-16(17,18)5-11/h2-3,11-13H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHBBTOLNYFDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4CC(C4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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